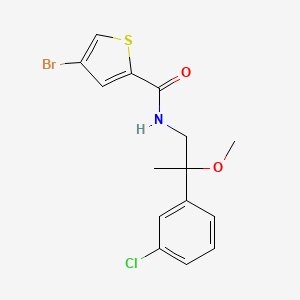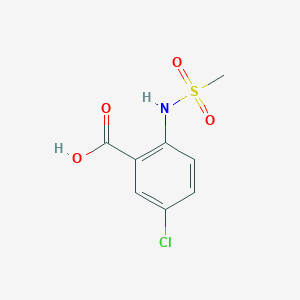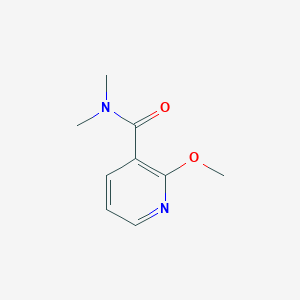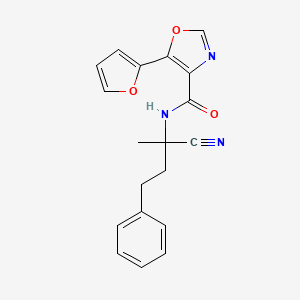
Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is also known as “®-Boc-4-methoxy-b-Phe-OH” and “®-3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid”. It is used in peptide synthesis . The compound has a molecular weight of 295.33 .
Molecular Structure Analysis
The compound’s molecular structure can be represented by the SMILES stringCOc1ccc(cc1)C@@H=O)NC(=O)OC(C)(C)C . This indicates the presence of a methoxy group attached to a phenyl group, an amino group, and a butyric acid group.
Aplicaciones Científicas De Investigación
Synthesis and Modification
The synthesis and functional modification of amino acids, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, play a critical role in various scientific fields, such as medicinal chemistry and peptide synthesis. Efficient synthesis methods have been developed for similar compounds, leveraging the chiral properties and the tert-butoxycarbonyl (Boc) protective group for amino acids, showcasing the importance of such compounds in the synthesis of more complex molecules (Pan et al., 2015). Additionally, the tert-butoxycarbonylation of amines using environmentally benign catalysts has been explored, underlining the eco-friendly approaches to modifying amino acids for various applications (Heydari et al., 2007).
Peptide Synthesis and Drug Development
In the realm of drug development and peptide synthesis, the Boc group's stability and resistance to racemization make N-Boc-protected amino acids crucial for peptide synthesis, including solid phase peptide synthesis. This highlights the role of Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid and similar compounds in the synthesis of peptides and their potential application in medicinal chemistry (Loffet et al., 1989).
Solubility and Thermodynamic Properties
The study of the solubility and thermodynamic properties of Boc-protected amino acids in various solvents provides essential insights into their behavior in different chemical environments, which is critical for their application in pharmaceutical formulation and chemical synthesis (Fan et al., 2016).
Conformational Analysis and Structural Studies
Conformational analysis and structural studies of amino acids and their derivatives, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, contribute to our understanding of their potential applications in designing peptides and proteins with desired properties and activities. Research in this area explores the structural characteristics and conformational preferences of these compounds, providing valuable insights for their application in biochemistry and molecular biology (Tressler et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXRAYHRGMMYMD-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)
![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)

![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)
![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)





